molecular formula C13H10ClN5O2S B2716778 N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-64-3

N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2716778
CAS No.: 877630-64-3
M. Wt: 335.77
InChI Key: CTYYXLONAVHZHV-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a chemical compound with a molecular weight of 169.608 . It has been found to show good inhibitory effect with an IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazoline derivatives have been synthesized from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Antitumor Activity

A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, certain compounds showed mild to moderate antitumor activity, highlighting the potential of this chemical family in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

Hafez et al. (2016) developed novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, and assessed their in vitro antimicrobial and anticancer activities. Some compounds in this series exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Reactivity and Biological Evaluation

A study conducted by Farouk, Ibrahim, and El-Gohary (2021) explored the chemical reactivity of a specific N-pyrimidinylacetamide derivative towards various amines and heterocyclic amines, leading to the synthesis of diverse nitrogen heterocyclic compounds. These compounds were then evaluated for their biological activity, indicating the versatility of such derivatives in synthesizing biologically active compounds (Farouk, Ibrahim, & El-Gohary, 2021).

Future Directions

The future directions for this compound could involve further investigations into its biological and pharmacological activities. This could include testing its activity against various cancer cell lines , as well as studying its potential as a CDK2 inhibitor .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2S/c14-7-1-3-8(4-2-7)16-10(20)6-22-13-17-11-9(5-15-19-11)12(21)18-13/h1-5H,6H2,(H,16,20)(H2,15,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYYXLONAVHZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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